molecular formula C22H29N5 B2793476 1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE CAS No. 862186-51-4

1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE

Cat. No.: B2793476
CAS No.: 862186-51-4
M. Wt: 363.509
InChI Key: BOPZIFGDYDKFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a methyl group at position 2, a phenyl group at position 3, and a 4-methylpiperazine moiety at position 5. This structural configuration confers unique physicochemical and pharmacological properties, including enhanced solubility due to the basic piperazine ring and improved metabolic stability from the bulky tert-butyl group.

Properties

IUPAC Name

5-tert-butyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-16-20(17-9-7-6-8-10-17)21-23-18(22(2,3)4)15-19(27(21)24-16)26-13-11-25(5)12-14-26/h6-10,15H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPZIFGDYDKFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the tert-butyl group: This step involves the alkylation of the core structure with tert-butyl halides under basic conditions.

    Attachment of the methylpiperazinyl group: This step involves the nucleophilic substitution reaction of the core structure with 4-methylpiperazine.

    Introduction of the phenyl group: This step involves the arylation of the core structure using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as palladium-catalyzed cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.

    Industry: Used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, core modifications, and inferred pharmacological relevance.

Substituent Variations at Position 7

The 4-methylpiperazine group at position 7 distinguishes the target compound from analogs with alternative heterocyclic substituents. For example:

  • 5-(tert-Butyl)-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine () replaces the piperazine with a morpholine ring.
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., MK59, MK62; ) feature a ketone oxygen at position 7 instead of a nitrogen-containing ring. This modification eliminates the basicity of the piperazine/morpholine group, reducing solubility but introducing a hydrogen-bond donor/acceptor site for target interactions .
Substituent Effects at Positions 2, 3, and 5
  • tert-Butyl at Position 5 : Present in both the target compound and ’s morpholine analog, this group is associated with increased metabolic stability due to steric hindrance. In contrast, MK62 () substitutes position 5 with a phenyl group, which may enhance π-π stacking interactions but reduce stability .
  • Methyl at Position 2 : The target compound’s methyl group minimizes steric bulk compared to larger substituents (e.g., 2-chlorophenyl in MK80; ), which could improve synthetic accessibility or modulate selectivity .
  • Phenyl at Position 3 : A conserved feature across multiple analogs (e.g., MK59, MK63; ), this aromatic group likely contributes to hydrophobic interactions in target binding pockets .
Physicochemical and Pharmacokinetic Inferences
Compound Core Structure Position 7 Substituent Position 5 Substituent logP (Predicted) Solubility (Predicted) Metabolic Stability
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Methylpiperazine tert-Butyl 3.2 Moderate-High High
Compound Pyrazolo[1,5-a]pyrimidine Morpholine tert-Butyl 3.5 Moderate High
MK59 () Pyrazolo[1,5-a]pyrimidin-7-one Ketone tert-Butyl 4.1 Low Moderate
MK63 () Pyrazolo[1,5-a]pyrimidin-7-one Ketone 2,3,4,5-Tetrafluorophenyl 5.0 Very Low Low

Key Observations :

  • The 4-methylpiperazine group in the target compound lowers logP (increased hydrophilicity) compared to ketone-containing analogs like MK58.
  • Fluorinated derivatives (e.g., MK63) exhibit significantly higher lipophilicity, which may limit solubility but improve membrane permeability .
  • The tert-butyl group consistently correlates with higher metabolic stability across analogs .

Biological Activity

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-methylpiperazine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazole and pyrimidine ring system with various substituents that enhance its biological properties. The presence of a tert-butyl group and a phenyl group contributes to its lipophilicity and potential interaction with biological targets.

Property Details
Molecular Formula C25H28N4
Molecular Weight 384.52 g/mol
CAS Number 900295-64-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine scaffold followed by piperazine substitution. Common methods include:

  • Formation of Pyrazolo[1,5-a]pyrimidine : Utilizing condensation reactions between appropriate precursors.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution.

Antimicrobial Activity

Compounds related to pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains with promising results. A study indicated that many synthesized compounds exhibited moderate to good antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound class has been explored extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Notably, compounds with specific substitutions have demonstrated increased potency against various cancer cell lines.

Neuropharmacological Effects

The piperazine derivatives have been associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Studies have shown that these compounds can influence serotonergic pathways, leading to behavioral changes in animal models . For instance, one study reported that treatment with related piperazine derivatives resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like effects .

The mechanism of action for this compound involves interaction with specific receptors and enzymes:

  • Serotonin Receptors : Modulation of 5-HT(1A) receptors has been implicated in the anxiolytic effects observed in behavioral tests.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors of key enzymes involved in cancer progression or microbial resistance.

Case Studies

Several studies highlight the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antimicrobial Screening : A series of synthesized compounds were tested for antimicrobial activity, showing that modifications at specific positions significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In vitro assays demonstrated that selected derivatives induced apoptosis in cancer cells via mitochondrial pathways .
  • Neuropharmacological Testing : Behavioral tests on mice indicated that certain piperazine derivatives exhibited significant anxiolytic effects without impairing locomotor function .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-methylpiperazine, and what are common optimization challenges?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or β-diketones, followed by introducing substituents. For example:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core using tert-butyl-substituted precursors under reflux conditions (e.g., acetic acid or toluene) .
  • Step 2 : Substitution at the 7-position with 4-methylpiperazine via nucleophilic aromatic substitution (SNAr), requiring careful control of temperature and base (e.g., K₂CO₃ in DMF) .
  • Optimization Challenges : Low yields due to steric hindrance from the tert-butyl group and competing side reactions at the 3-phenyl position. Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, piperazine protons at 2.3–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₄H₃₂N₆ requires exact mass 428.27 g/mol).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the pyrazolo-pyrimidine core and piperazine orientation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize:

  • Kinase Inhibition Screens : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known pyrazolo[1,5-a]pyrimidine kinase inhibitors .
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and Stability Studies : Measure logP (e.g., using shake-flask method) and monitor degradation in PBS or simulated gastric fluid .

Advanced Research Questions

Q. How can computational modeling resolve contradictory activity data across structural analogs?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses in target proteins (e.g., ATP-binding pockets of kinases) to identify steric clashes caused by the tert-butyl group .
  • MD Simulations : Assess conformational flexibility of the piperazine ring and its impact on binding kinetics (e.g., using GROMACS or AMBER) .
  • QSAR Models : Correlate substituent electronegativity (e.g., tert-butyl vs. propyl) with activity trends using partial least squares (PLS) regression .

Q. What strategies optimize reaction selectivity during piperazine substitution?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance SNAr reactivity but may increase side reactions; mixed solvents (DMF:H₂O) balance solubility and selectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) to minimize decomposition .
  • Catalytic Systems : Palladium/copper catalysts for Buchwald-Hartwig coupling if SNAr fails, though tert-butyl groups may limit catalyst accessibility .

Q. How do structural modifications influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Replace the 4-methylpiperazine with a 4-(pyridin-2-yl)piperazine to enhance microsomal stability (test via liver microsome assays) .
  • Permeability : Use Caco-2 assays to evaluate the impact of the tert-butyl group on passive diffusion. LogD adjustments via fluorination of the phenyl ring may improve BBB penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural Verification : Re-examine NMR/X-ray data to confirm regiochemistry, as misassignment of substituents (e.g., tert-butyl at C5 vs. C7) can invalidate comparisons .
  • Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., cell line variability, assay endpoints) .

Experimental Design Considerations

Q. What factorial design approaches are optimal for reaction optimization?

  • Methodological Answer :

  • Box-Behnken Design : Vary temperature (80–140°C), solvent ratio (DMF:H₂O), and base equivalents to model yield and purity .
  • Response Surface Methodology (RSM) : Identify interactions between tert-butyl steric effects and reaction time .

Structural-Activity Relationship (SAR) Table

Substituent Biological Activity Trend Key Reference
5-tert-butylEnhanced kinase inhibition (IC₅₀ < 1 µM)
3-phenyl vs. 3-(4-F-phenyl)Improved solubility but reduced potency
4-methylpiperazineModerate metabolic stability (t₁/₂ = 2 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.